

1-Monopalmitin CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Monopalmitin

Cat. No.: B7769512

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Technical Guide: 1-Monopalmitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Monopalmitin**, a monoacylglycerol with significant biological activities. The document details its chemical and physical properties, including its CAS number and molecular weight. A significant focus is placed on its role as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp), highlighting its potential in cancer research and drug development. Detailed experimental protocols for the analysis and functional characterization of **1-Monopalmitin** are provided, along with visual representations of key pathways and workflows to facilitate understanding and replication of methodologies.

Chemical and Physical Properties

1-Monopalmitin, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride consisting of a glycerol backbone esterified with one molecule of palmitic acid.[1][2] It is a naturally occurring compound found in various plants and algae.[3]

Table 1: Physicochemical Properties of **1-Monopalmitin**

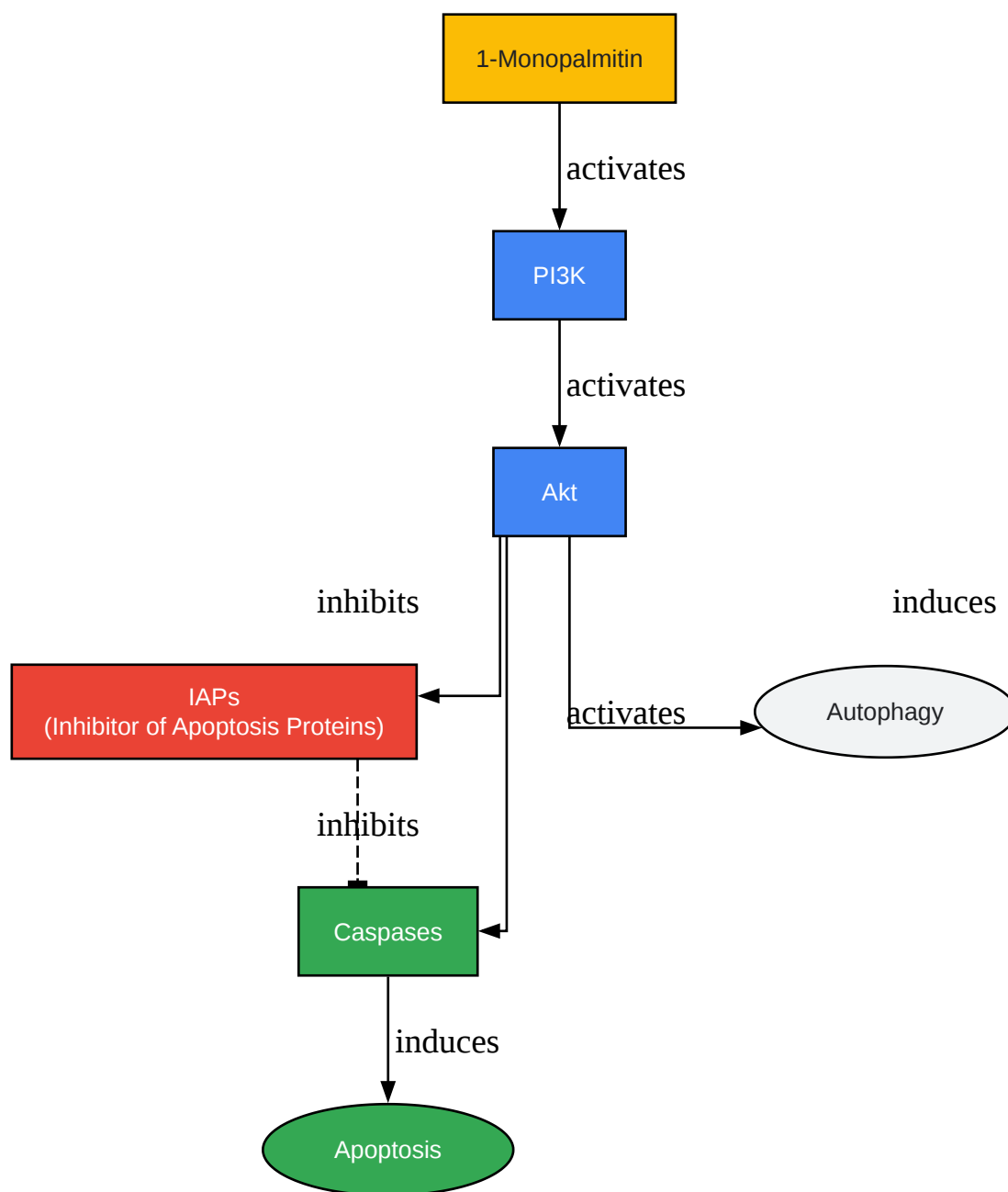
Property	Value	References
CAS Number	542-44-9	[1][4][5][6]
Molecular Formula	C ₁₉ H ₃₈ O ₄	[1][3][4][5]
Molecular Weight	330.5 g/mol	[1][3][4][5]
IUPAC Name	2,3-dihydroxypropyl hexadecanoate	[3][4]
Appearance	White to off-white powder or solid	[2][3]
Solubility	Insoluble in water; soluble in ethanol and toluene at 50 °C.	[3]

Biological Activity and Signaling Pathways

1-Monopalmitin exhibits notable biological activities, particularly in the context of cancer cell biology. It has been identified as an activator of the PI3K/Akt signaling pathway and an inhibitor of the P-glycoprotein (P-gp) multidrug transporter.[4][7]

PI3K/Akt Signaling Pathway Activation

1-Monopalmitin has been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[4][7] This activation can paradoxically lead to apoptosis in certain cancer cells, such as non-small cell lung cancer (NSCLC) cells.[7] The proposed mechanism involves the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4][7] Furthermore, **1-Monopalmitin** has been observed to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs).[4][7] Interestingly, it also induces a cytoprotective autophagy, which can be inhibited to enhance the cytotoxic effects of **1-Monopalmitin**. [7]



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1-Monopalmitin's effect on the PI3K/Akt pathway.

P-glycoprotein (P-gp) Inhibition

1-Monopalmitin has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells.[1][4] By inhibiting P-gp, **1-Monopalmitin** can increase the intracellular accumulation of co-administered chemotherapy drugs, potentially overcoming multidrug resistance.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of **1-Monopalmitin**.

UHPLC-MS Analysis of 1-Monopalmitin

This method is for the quantification of **1-Monopalmitin** in a sample.

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass Spectrometer (MS)

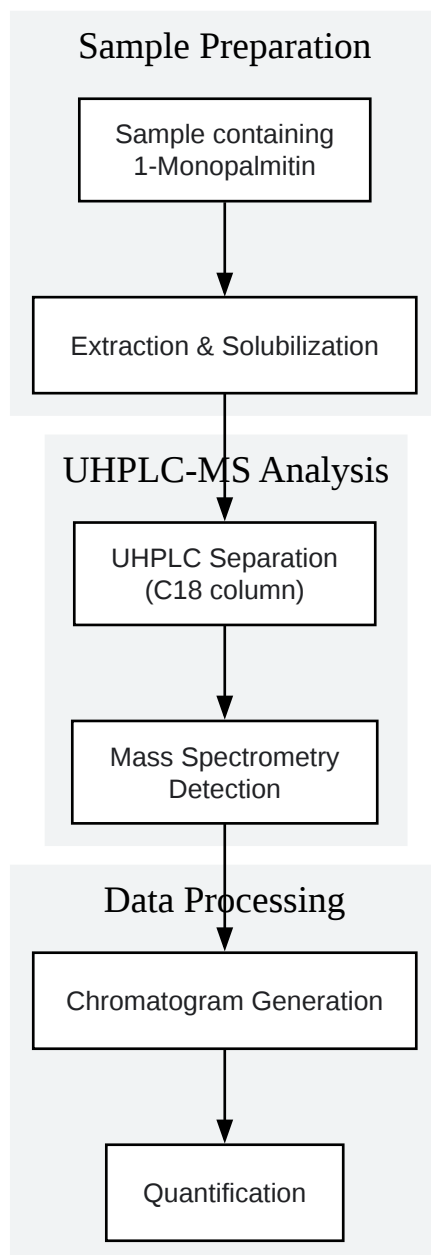
Chromatographic Conditions:

- Column: Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 µm particle size)[1]
- Mobile Phase A: 0.1% Formic acid in water[1]
- Mobile Phase B: Methanol[1]
- Flow Rate: 0.2 mL/min[1]
- Gradient:
 - 0-2 min: 5% B[1]
 - 2-16 min: Increase to 100% B[1]
 - 16-26 min: Hold at 100% B[1]

Mass Spectrometry Conditions:

- Ionization Mode: To be optimized based on the instrument (e.g., Electrospray Ionization - ESI)

- Scan Mode: To be optimized (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM)



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*Workflow for UHPLC-MS analysis of **1-Monopalmitin**.*

Cell Viability Assay

To assess the effect of **1-Monopalmitin** on cell proliferation.

Materials:

- Lung cancer cell lines (e.g., A549, SPC-A1) and normal bronchial epithelial cells (e.g., HBE) [\[4\]](#)
- 96-well plates
- Cell culture medium
- **1-Monopalmitin** stock solution
- WST-1 or MTT reagent
- Microplate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with varying concentrations of **1-Monopalmitin** (e.g., 0, 12.5, 25, 50, 75, 100 µg/mL) for 48 hours.[\[4\]](#)
- Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

To determine the induction of apoptosis by **1-Monopalmitin**.

Materials:

- Cancer cell lines (e.g., A549, SPC-A1)[\[4\]](#)
- 6-well plates

- **1-Monopalmitin** stock solution
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **1-Monopalmitin** (e.g., 12.5-50 µg/mL) for 48 hours. [\[4\]](#)
- Harvest the cells, including both adherent and floating populations.
- Wash the cells with cold PBS.
- Resuspend the cells in binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
- Analyze the stained cells by flow cytometry.
 - Annexin V-positive, PI-negative cells are in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

P-glycoprotein (P-gp) Inhibition Assay

To evaluate the inhibitory effect of **1-Monopalmitin** on P-gp activity.

Materials:

- Caco-2 cells (or other P-gp overexpressing cell line)[\[4\]](#)
- Transwell inserts
- P-gp substrate (e.g., Rhodamine-123 or Daunorubicin)[\[4\]](#)
- **1-Monopalmitin** stock solution

- Fluorescence plate reader or liquid scintillation counter

Procedure:

- Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.
- Pre-incubate the cell monolayers with varying concentrations of **1-Monopalmitin** (e.g., 0.1-300 μ M) for a specified time (e.g., 2 hours).^[4]
- Add the P-gp substrate to the apical (donor) chamber.
- At various time points, collect samples from the basolateral (receiver) chamber.
- Quantify the amount of substrate transported to the basolateral chamber using a fluorescence plate reader or other appropriate method.
- A decrease in the transport of the P-gp substrate in the presence of **1-Monopalmitin** indicates P-gp inhibition.

Quantitative Data Summary

Table 2: In Vitro Efficacy of **1-Monopalmitin**

Cell Line	Assay	Endpoint	Result	References
A549 (Lung Cancer)	Cell Viability	IC ₅₀	50.12 µg/mL	[4]
SPC-A1 (Lung Cancer)	Cell Viability	IC ₅₀	58.34 µg/mL	[4]
H460 (Lung Cancer)	Cell Viability	IC ₅₀	176.75 µg/mL	
H1299 (Lung Cancer)	Cell Viability	IC ₅₀	165.53 µg/mL	
HBE (Normal Bronchial Epithelial)	Cell Viability	IC ₅₀	161.34 µg/mL	
A549 & SPC-A1	Cell Cycle Analysis	Effect	G2/M Arrest	[4]
A549 & SPC-A1	Apoptosis Assay	Effect	Increased Apoptosis	[4]
Caco-2	P-gp Inhibition	Effect	Increased Rhodamine-123 & Daunorubicin accumulation	[4]

Conclusion

1-Monopalmitin is a promising bioactive lipid with multifaceted effects on cancer cells. Its ability to induce apoptosis through the PI3K/Akt pathway and inhibit P-gp-mediated drug efflux makes it a compound of interest for further investigation in oncology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of **1-Monopalmitin**.

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